molecular formula C12H18N2O B8578663 1-(5-Methoxy-2-methyl-phenyl)-piperazine

1-(5-Methoxy-2-methyl-phenyl)-piperazine

Cat. No. B8578663
M. Wt: 206.28 g/mol
InChI Key: WQWFTQWTQCGSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methoxy-2-methyl-phenyl)-piperazine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Methoxy-2-methyl-phenyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methoxy-2-methyl-phenyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(5-methoxy-2-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-3-4-11(15-2)9-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

WQWFTQWTQCGSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 505 mg (2.0 mmol) of 3-[2-(5-Methoxy-2-methyl-phenylamino)-ethyl]-oxazolidin-2-one in a flask was added 2 mL of 48% HBr in acetic acid, 1 mL of acetic acid, and 1 mL of anisole, and the mixture was heated at 90° C. for six hours. The solution was allowed to cool to room temperature, and 5 mL of CH2Cl2 was added. The product crystallized and was isolated by filtration. The solids were dissolved in 55 mL of ethanol, 201 mg (2 mmol) of triethylamine were added, and the solution was heated at reflux for 3 hours. The solution was then concentrated in vacuo to give a residue that was partitioned between ether and water. The phases were separated, and the aqueous phase as basified with 1M NaOH. The aqueous phase was then extracted twice with ethyl acetate. The combined ethyl acetate phases were washed once with brine, dried over Na2SO4, filtered, and acidified with 2M HCl in ether. The product was isolated via filtration.
Name
3-[2-(5-Methoxy-2-methyl-phenylamino)-ethyl]-oxazolidin-2-one
Quantity
505 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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